N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13-11-18(22-19(26)15-9-5-6-10-17(15)25(27)28)24(23-13)20-21-16(12-29-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMYXKILPMJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled through a condensation reaction.
Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide group, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide includes a thiazole ring, a pyrazole moiety, and a nitrobenzamide group. The compound can be synthesized through various methods, often involving multi-step reactions that optimize yield and purity. Common synthetic routes include:
- Condensation Reactions : Involving thiazole and pyrazole precursors.
- Cyclization : Utilizing specific reagents to form the desired heterocyclic structures.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Properties : Research indicates that compounds with thiazole and pyrazole moieties often demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. This makes them potential candidates for developing new antibiotics.
Anticancer Activity : Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. Its multi-target approach may enhance effectiveness against complex diseases such as cancer.
Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various thiazole-pyrazole derivatives, including this compound. The results showed significant inhibition against common bacterial strains, indicating its potential as a new antimicrobial agent .
Anticancer Studies
In another investigation, the compound was tested against multiple cancer cell lines. The findings suggested that it effectively induced apoptosis in cancer cells, presenting a promising avenue for cancer therapy .
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing substituents:
Antimicrobial Activity
- The analog N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () demonstrated potent activity against bacterial and fungal strains, with compounds 5a, 5h, and 5i outperforming ciprofloxacin and miconazole. The 6-methoxybenzo[d]thiazole and benzyl-triazole groups likely enhance membrane penetration or target binding .
- Comparison with Target Compound : The absence of a methoxy group and triazole in the target compound may reduce its antimicrobial efficacy unless the 2-nitrobenzamide compensates via stronger electron-withdrawing effects.
BAX Activation and Cancer Therapeutics
- 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (2) () acts as a BAX activator, promoting apoptosis in cancer cells.
- Comparison with Target Compound : The target compound’s 2-nitrobenzamide may offer different binding interactions with BAX or related proteins, warranting comparative biochemical assays.
Physicochemical and Electronic Properties
- Electron-Withdrawing vs. In contrast, the acetamide in compound 41 () provides hydrogen-bonding capacity but less electron withdrawal.
- Aromatic Heterocycles : Replacing phenylthiazole (target compound) with benzothiazole () or thiophene alters π-π stacking and dipole interactions, impacting solubility and target affinity.
Biological Activity
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a pyrazole moiety, and a nitrobenzamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.45 g/mol. The compound's structure can be represented as follows:
This compound's intricate arrangement of heterocycles contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may serve as a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential in inhibiting various cancer cell lines. A study evaluated its cytotoxic effects on cancer cells, revealing the following findings:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 12 µM |
| MCF7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 18 µM |
The multi-target approach of this compound, attributed to its combination of pharmacophores, enhances its effectiveness against complex diseases like cancer.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with DNA Replication : Its structural features may allow it to intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various thiazole-pyrazole derivatives, including this compound. The results showed that this compound exhibited superior antibacterial activity compared to standard antibiotics like Oxytetracycline.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another research project focused on the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound significantly inhibited cell growth and induced apoptosis in HeLa cells, marking it as a potential lead for further drug development.
Q & A
Q. How can researchers optimize the synthesis of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Prepare intermediates (e.g., thiazole and pyrazole rings) using bases like K₂CO₃ or NaOH in solvents such as DMF or DCM .
- Step 2 : Coupling reactions (e.g., amide bond formation) require controlled temperatures (60–80°C) and catalysts like EDCI/HOBt for efficiency .
- Step 3 : Purify via column chromatography or recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
- Key Data : Yield improvements (e.g., 45% → 68%) are achievable by optimizing solvent polarity and reaction time .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for nitrobenzamide (δ ~8.2 ppm for aromatic protons) and pyrazole-thiazole moieties (δ ~6.5–7.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 419.4 g/mol) and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- In vitro receptor binding : Screen for mGluR5 modulation using radioligand displacement assays ([3H]methoxyPEPy binding; Ki values) .
- Functional assays : Measure EC₅₀ in cell-based Ca²+ mobilization assays (e.g., HEK293 cells expressing mGluR5) .
- Behavioral models : Test antipsychotic potential in rodent conditioned avoidance response (CAR) assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced mGluR5 affinity?
- Methodological Answer :
- Core modifications : Replace the phenylthiazole with thiophene (EC₅₀ improves from 77 nM to 9.6 nM in VU-1545 analogs) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance binding via hydrophobic interactions .
- Table :
| Substituent (R) | mGluR5 EC₅₀ (nM) | Ki (nM) |
|---|---|---|
| -NO₂ (parent) | 77 | 3760 |
| -CF₃ | 9.6 | 156 |
| -OCH₃ | 210 | 2900 |
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. electrophysiology assays) .
- Purity checks : Use LC-MS to rule out impurities (>99% purity required for IC₅₀ reproducibility) .
- Species specificity : Test human vs. rodent receptor isoforms to address interspecies variability .
Q. How can computational modeling predict binding modes and guide synthetic efforts?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with mGluR5’s allosteric site (e.g., hydrogen bonding with Ser658) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Correlate logP values (2.5–4.0) with blood-brain barrier penetration for CNS-targeted analogs .
Q. What experimental approaches address low solubility in aqueous buffers?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility (up to 10 mM in PBS) .
- Prodrug design : Introduce phosphate esters (logP reduction from 3.8 → 1.2) for improved bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
